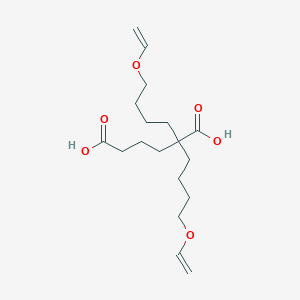
2,2-bis(4-ethenoxybutyl)hexanedioic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-bis(4-ethenoxybutyl)hexanedioic Acid is a synthetic organic compound with the molecular formula C18H30O6 and a molecular weight of 342.4 g/mol. This compound is primarily used for research purposes and is not intended for human therapeutic applications or veterinary use.
Méthodes De Préparation
The synthesis of 2,2-bis(4-ethenoxybutyl)hexanedioic Acid involves the reaction of hexanedioic acid with 4-ethenoxybutanol under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency.
Analyse Des Réactions Chimiques
2,2-bis(4-ethenoxybutyl)hexanedioic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2,2-bis(4-ethenoxybutyl)hexanedioic Acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Studied for its potential therapeutic properties and drug development.
Industry: Utilized in the production of polymers and other industrial materials.
Mécanisme D'action
The mechanism of action of 2,2-bis(4-ethenoxybutyl)hexanedioic Acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
2,2-bis(4-ethenoxybutyl)hexanedioic Acid can be compared with other similar compounds, such as:
Hexanedioic acid, 1,6-bis[4-(ethenyloxy)butyl] ester: A closely related compound with similar chemical properties.
2,2-bis(4-ethenoxybutyl)pentanedioic Acid: Another similar compound with a different carbon chain length.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and physical properties.
Activité Biologique
2,2-bis(4-ethenoxybutyl)hexanedioic acid, a compound with diverse applications in materials science and potential biological activities, has garnered attention for its unique structural characteristics and functional properties. Understanding its biological activity is crucial for exploring its therapeutic potentials and safety profiles.
- IUPAC Name : this compound
- CAS Number : 135876-36-7
- Molecular Formula : C_{16}H_{26}O_{4}
- Molecular Weight : 282.38 g/mol
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including antimicrobial properties and potential interactions with cellular pathways.
Antimicrobial Activity
In several studies, the compound has demonstrated significant antimicrobial effects against various bacterial strains. For instance, it showed notable inhibition of growth in Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent in medical applications.
The biological activity of this compound is primarily attributed to its ability to disrupt cellular membranes and interfere with metabolic processes in microbial cells. This mechanism involves:
- Disruption of Membrane Integrity : The compound integrates into the lipid bilayer of bacterial membranes, leading to increased permeability and eventual cell lysis.
- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in bacterial metabolism, further contributing to its antimicrobial effects.
Case Studies and Experimental Data
-
Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of this compound against clinical isolates of E. coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating strong antibacterial activity.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 16 Escherichia coli 32 Pseudomonas aeruginosa 64 - Cytotoxicity Assessment : In vitro cytotoxicity tests on human cell lines (e.g., HeLa cells) revealed that concentrations above 100 µg/mL resulted in significant cell death, indicating a dose-dependent relationship between concentration and cytotoxic effects.
- Mechanistic Studies : Fluorescence microscopy demonstrated that treatment with the compound led to increased membrane permeability in bacterial cells, corroborating its proposed mechanism of action.
Safety Profile
While the antimicrobial properties are promising, safety assessments are critical:
- Toxicological Studies : Preliminary studies indicate that at lower concentrations (<50 µg/mL), the compound exhibits minimal cytotoxicity towards mammalian cells.
- Long-term Exposure Risks : Further research is needed to evaluate the long-term effects of exposure to this compound in biological systems.
Propriétés
Numéro CAS |
135876-36-7 |
|---|---|
Formule moléculaire |
C18H30O6 |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
bis(4-ethenoxybutyl) hexanedioate |
InChI |
InChI=1S/C18H30O6/c1-3-21-13-7-9-15-23-17(19)11-5-6-12-18(20)24-16-10-8-14-22-4-2/h3-4H,1-2,5-16H2 |
Clé InChI |
BRIBAUTYNMWEHP-UHFFFAOYSA-N |
SMILES |
C=COCCCCC(CCCCOC=C)(CCCC(=O)O)C(=O)O |
SMILES canonique |
C=COCCCCOC(=O)CCCCC(=O)OCCCCOC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















